molecular formula C12H13Cl2N3 B1306355 C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine CAS No. 435342-02-2

C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine

Cat. No.: B1306355
CAS No.: 435342-02-2
M. Wt: 270.15 g/mol
InChI Key: KXPFSPXDZIMEIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine can be traced to the broader investigation of naphtho[2,3-d]imidazole derivatives that emerged from systematic studies of fused heterocyclic systems. The synthesis of 2-substituted naphtho[2,3-d]imidazole derivatives was first established through condensation reactions involving 2,3-diaminonaphthalene and various carbonyl compounds. Early research in this area focused on developing efficient synthetic methodologies for constructing the naphtho[2,3-d]imidazole core structure through thermal condensation processes at elevated temperatures ranging from 170 to 230 degrees Celsius.

The specific compound this compound emerged from investigations into methylamine-substituted derivatives of the naphtho[2,3-d]imidazole system. Historical development of these compounds was influenced by the recognition that imidazole heterocycles possess exceptional importance in biological chemistry, making their derivatives subject to considerable research attention. The compound was first catalogued in chemical databases in 2005, with its initial creation recorded on August 9, 2005, in the PubChem database. Subsequent research has continued to refine understanding of its properties and synthetic accessibility through various methodological approaches.

Nomenclature, Identification, and Classification

This compound exists under multiple systematic nomenclature conventions, reflecting the complexity of its molecular structure and the various approaches to chemical naming systems. The compound is officially designated as 1H-benzo[f]benzimidazol-2-ylmethanamine according to International Union of Pure and Applied Chemistry nomenclature standards. Alternative systematic names include (1H-Naphtho[2,3-d]imidazol-2-yl)methanamine, which more directly reflects the structural relationship between the naphtho[2,3-d]imidazole core and the methylamine substituent.

The compound belongs to the broader classification of heterocyclic compounds, specifically within the imidazole family of nitrogen-containing heterocycles. It is further categorized as a fused ring system due to the integration of the imidazole ring with the naphthalene aromatic framework. From a chemical classification perspective, the compound represents a primary amine derivative of naphtho[2,3-d]imidazole, distinguishing it from other substitution patterns within this chemical family. The presence of the methylamine functional group places it within the aminomethyl derivatives subcategory of naphtho[2,3-d]imidazole compounds.

Table 1: Nomenclature and Classification Summary

Classification Category Designation
Primary Systematic Name This compound
International Union of Pure and Applied Chemistry Name 1H-benzo[f]benzimidazol-2-ylmethanamine
Alternative Systematic Name (1H-Naphtho[2,3-d]imidazol-2-yl)methanamine
Chemical Class Heterocyclic compound
Subclass Imidazole derivative
Structural Type Fused ring system
Functional Group Category Primary amine

Structural Features of the Naphtho[2,3-d]imidazole Scaffold

The structural architecture of this compound is fundamentally defined by the naphtho[2,3-d]imidazole scaffold, which represents a sophisticated fusion of aromatic and heterocyclic ring systems. The core structure consists of a naphthalene ring system fused to an imidazole ring at the 2,3-positions, creating a planar tricyclic framework that exhibits unique electronic and geometric properties. This fusion pattern results in a highly conjugated system that influences both the physical and chemical characteristics of the molecule.

The naphtho[2,3-d]imidazole framework demonstrates significant planarity due to the extended aromatic conjugation throughout the fused ring system. The imidazole ring contributes two nitrogen atoms to the overall structure, with one nitrogen bearing the methylamine substituent at the 2-position of the imidazole ring. The methylamine group extends from the planar ring system, introducing additional conformational flexibility and potential sites for hydrogen bonding interactions. The overall molecular geometry exhibits a combination of rigid planar regions within the fused ring system and conformational freedom in the methylamine substituent.

Spectroscopic characterization of the naphtho[2,3-d]imidazole scaffold reveals distinct absorption bands in the ultraviolet region, corresponding to π→π* transitions of both the imidazole ring and the naphthalene system. The compound typically shows two major absorption bands: one around 314 nanometers corresponding to transitions in the substituent groups, and another around 363 nanometers associated with the imidazole ring system. These spectroscopic features are characteristic of the extended conjugation within the fused ring structure and provide important insights into the electronic properties of the scaffold.

Chemical Registration and Identification Parameters

This compound possesses well-defined chemical registration parameters that enable its unambiguous identification across various chemical databases and regulatory systems. The compound is assigned Chemical Abstracts Service registry numbers 435342-02-2 and 510764-23-5, providing standardized identification codes recognized internationally. The PubChem Compound Identifier for this substance is 3152013, facilitating access to comprehensive chemical property data and related research information.

The molecular formula C₁₂H₁₁N₃ accurately represents the atomic composition of the compound, indicating twelve carbon atoms, eleven hydrogen atoms, and three nitrogen atoms. The molecular weight is precisely calculated as 197.24 grams per mole, based on standard atomic weights. The compound's structural representation through Simplified Molecular Input Line Entry System notation provides a standardized textual description of its connectivity and stereochemistry for computational applications and database searches.

Table 2: Chemical Registration and Identification Parameters

Parameter Value
Chemical Abstracts Service Registry Number 435342-02-2, 510764-23-5
PubChem Compound Identifier 3152013
Molecular Formula C₁₂H₁₁N₃
Molecular Weight 197.24 g/mol
Creation Date (PubChem) August 9, 2005
Last Modification Date May 24, 2025
Standard International Chemical Identifier InChI=1S/C12H11N3/c1-2-15-9-14-12-7-10-5-3-4-6-11(10)8-13(12)15/h3-9H,2H2,1H3

The International Chemical Identifier and International Chemical Identifier Key provide standardized representations of the molecular structure that enable precise identification across different chemical information systems. These identifiers are particularly valuable for computational chemistry applications and for ensuring accurate cross-referencing between different chemical databases and research publications.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its individual molecular properties to encompass its role as a representative member of a broader class of bioactive heterocyclic compounds. Imidazole heterocycles occupy a distinctive position in biological chemistry, making their derivatives subjects of considerable attention among researchers investigating structure-activity relationships. The naphtho[2,3-d]imidazole scaffold specifically has demonstrated potential for development as a bioactive framework in various therapeutic applications.

Research investigations have revealed that naphthoimidazole derivatives, including this compound and related compounds, exhibit promising biological activities that make them valuable subjects for medicinal chemistry studies. The compound serves as a model system for understanding how structural modifications to the naphtho[2,3-d]imidazole core influence biological activity and chemical reactivity. Studies of related naphtho[2,3-d]imidazole derivatives have shown significant cytotoxic activity against various cancer cell lines, with some compounds demonstrating superior activity compared to standard therapeutic agents.

The synthetic accessibility of this compound through established methodologies makes it an important reference compound for developing new synthetic approaches to naphtho[2,3-d]imidazole derivatives. Research has demonstrated that the synthesis of 2-aryl-1H-naphtho[2,3-d]imidazole derivatives can be conveniently achieved through condensation reactions between 2,3-diaminonaphthalene and various aldehydes, providing a general strategy for accessing this class of compounds. The compound's role in advancing synthetic methodology development contributes to its significance in heterocyclic chemistry research.

Table 3: Research Applications and Significance

Research Area Significance
Heterocyclic Chemistry Model compound for naphtho[2,3-d]imidazole scaffold
Medicinal Chemistry Representative of bioactive imidazole derivatives
Synthetic Methodology Reference compound for synthetic route development
Structure-Activity Studies Framework for investigating biological activity relationships
Spectroscopic Studies Characteristic example of fused heterocyclic systems

The fluorescent properties of naphtho[2,3-d]imidazole derivatives have also contributed to their research significance, with studies showing intense fluorescence emissions in the blue region and large Stokes shifts ranging from 20 to 103 nanometers. These optical properties make compounds like this compound valuable for potential applications in fluorescent probe development and diagnostic applications. The combination of structural complexity, synthetic accessibility, biological activity, and optical properties positions this compound as a significant contributor to advancing understanding in multiple areas of heterocyclic chemistry research.

Properties

CAS No.

435342-02-2

Molecular Formula

C12H13Cl2N3

Molecular Weight

270.15 g/mol

IUPAC Name

1H-benzo[f]benzimidazol-2-ylmethanamine;dihydrochloride

InChI

InChI=1S/C12H11N3.2ClH/c13-7-12-14-10-5-8-3-1-2-4-9(8)6-11(10)15-12;;/h1-6H,7,13H2,(H,14,15);2*1H

InChI Key

KXPFSPXDZIMEIZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CN

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Construction of the Naphthoimidazole Core

The key step is the formation of the imidazole ring fused to the naphthalene system. This is typically achieved by:

  • Cyclization reactions involving o-phenylenediamine derivatives with appropriate naphthalene-based aldehydes or carboxylic acid derivatives.
  • Use of condensation reactions between 1,2-diaminobenzene derivatives and naphthalene-2-carboxaldehyde or related precursors under acidic or dehydrating conditions to form the benzimidazole core, which is structurally analogous to the naphthoimidazole system.

Introduction of the Methanamine Group

The methanamine substituent at the 2-position of the imidazole ring is introduced by:

  • Reduction of the corresponding nitrile or aldehyde intermediate at the 2-position to the primary amine.
  • For example, reduction of 2-(1H-naphtho[2,3-d]imidazol-2-yl)acetonitrile or 2-(1H-naphtho[2,3-d]imidazol-2-yl)acetaldehyde using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation under mild conditions.
  • This step converts the nitrile or aldehyde to the corresponding primary amine, yielding the target methanamine derivative.

Representative Synthetic Route

A plausible synthetic sequence based on literature and analogous compounds is:

Step Reaction Type Reagents/Conditions Outcome
1 Condensation o-Phenylenediamine + naphthalene-2-carboxaldehyde, acidic medium, reflux Formation of 1H-naphtho[2,3-d]imidazole core
2 Functionalization Introduction of nitrile or aldehyde group at 2-position (via substitution or formylation) Intermediate with nitrile/aldehyde substituent
3 Reduction NaBH4 in methanol, room temperature, inert atmosphere Reduction to this compound

Reduction Conditions and Yields

Reduction of imidazole-substituted aldehydes or nitriles to primary amines is well-documented with sodium borohydride in methanol, often under inert atmosphere to prevent oxidation. Typical yields range from 45% to 78% depending on substrate and conditions. For example:

Substrate Reducing Agent Temperature Time Yield (%) Notes
2-imidazolecarboxyaldehyde NaBH4 in MeOH 20°C 1 h 51 Inert atmosphere, quenched with brine
2-imidazolecarboxyaldehyde NaBH4 in MeOH/DCM RT 1 h 45.2 Purified by silica gel chromatography

These conditions are adaptable to the naphthoimidazole system for the preparation of the methanamine derivative.

Research Findings and Analytical Data

  • The compound this compound has been characterized by standard spectroscopic methods (NMR, MS) confirming the structure.
  • The dihydrochloride salt form is commercially available and used for further biological and chemical studies.
  • No direct literature detailing novel synthetic methods specifically for this compound was found, but analogous benzimidazole and naphthoimidazole syntheses provide a reliable synthetic framework.

Summary Table of Preparation Methods

Preparation Step Methodology Reagents/Conditions Yield Range References
Naphthoimidazole core formation Condensation of o-phenylenediamine with naphthalene aldehyde Acidic reflux Not specified
Introduction of nitrile/aldehyde at 2-position Substitution or formylation Various organic synthesis methods Not specified
Reduction to methanamine NaBH4 in MeOH, inert atmosphere, RT 45-78%

Chemical Reactions Analysis

C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine has shown promising results in anticancer research. Studies indicate that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. For instance, compounds with similar naphthoimidazole structures have been evaluated for their ability to induce cell cycle arrest and apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties
Research has demonstrated that naphthoimidazole derivatives exhibit antimicrobial activity against various pathogens. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic processes. This property positions this compound as a candidate for developing new antimicrobial agents .

Material Science

Fluorescent Materials
The compound's unique structure allows it to be utilized in the development of fluorescent materials. Naphthoimidazole derivatives have been incorporated into polymer matrices to enhance optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Sensors and Probes
this compound has been studied for its potential use as a sensor or probe for detecting metal ions and other analytes. Its ability to form stable complexes with various metal ions can be exploited in environmental monitoring and analytical chemistry .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes some synthetic routes:

Synthesis Method Key Reagents Yield (%) References
Reaction with 2-amino-naphthalene derivativesAldehydes, catalysts70
Cyclization reactionsIsocyanates, solvents65
One-pot synthesisVarious amines75

Case Studies

Several case studies illustrate the compound's applications:

  • Case Study 1: Anticancer Screening
    In vitro studies conducted on breast cancer cell lines revealed that this compound exhibited significant cytotoxicity, leading to further investigations into its mechanism of action.
  • Case Study 2: Antimicrobial Efficacy
    A series of experiments tested the compound against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations, warranting further exploration for drug development.

Mechanism of Action

The mechanism of action of C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the phosphorylation of proteins involved in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival . This inhibition can result in antiproliferative effects on cancer cells .

Comparison with Similar Compounds

Key Data Tables

Table 1: Substituent Effects on Naphthoimidazole Derivatives

Compound Substituent Key Properties Reference
Target Compound -CH2NH2 Basicity, hydrogen bonding
5j (Methoxybenzyl) -OCH3 Enhanced solubility, electron donation
5n (Hydroxyphenethyl) -OH Hydrogen bonding, polarity
5k (Pyridin-2-ylmethyl) Pyridine ring Metal coordination, π-π stacking
Carbohydrate conjugate Sugar moiety High hydrophilicity

Table 2: Physical and Spectral Data of Selected Compounds

Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) MS (m/z) Reference
2-(3,4-Dimethoxyphenyl) OCH3: 57.5, 56.9 Aromatic: 137.9–109.9 N/A
Carbohydrate conjugate 7.36–8.08 (aromatic H) 161.4 (C=O), 107.2 (CN) 643.2352
Chloromethyl derivative N/A N/A 235 ([M+H]+)

Biological Activity

C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine is a compound belonging to the imidazole derivatives class, notable for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables that highlight its biological significance.

Chemical Structure and Properties

This compound features a naphthalene ring fused with an imidazole moiety. Its molecular formula is C12H13N3C_{12}H_{13}N_3 with a molecular weight of 201.25 g/mol . The compound's unique structure contributes to its biological properties, making it a valuable candidate in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit key enzymes and proteins involved in various signaling pathways, notably the PI3K/AKT/mTOR pathway, which plays a critical role in cell proliferation and survival.

Enzyme Inhibition

  • Target Enzymes : The compound has shown potential in inhibiting enzymes associated with cancer cell growth and survival.
  • Pathway Disruption : By interfering with the aforementioned pathways, it can induce apoptosis in cancer cells.

Biological Activities

This compound exhibits several biological activities:

  • Antibacterial Activity : Demonstrated effectiveness against various bacterial strains.
  • Antifungal Properties : Inhibits the growth of fungi, making it useful in treating fungal infections.
  • Antiviral Effects : Shows promise in combating viral infections through mechanism-based interactions with viral proteins .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited significant growth inhibition with an IC50 value below 10 µM against colorectal cancer cells (WiDr) and breast cancer cells (MCF-7) .
  • Inhibition of Protein Kinases : Research has indicated that this compound can inhibit specific protein kinases involved in tumor progression, suggesting its potential as a therapeutic agent in oncology .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntibacterialVarious bacterial strainsGrowth inhibition
AntifungalFungal pathogensInhibition of fungal growth
AntiviralViral pathogensReduction in viral replication
AnticancerWiDr (colon) & MCF-7 (breast)Cytotoxicity (IC50 < 10 µM)

Q & A

Q. What are the optimal synthetic routes for C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine, and how do substituents influence reaction efficiency?

The compound is synthesized via condensation of 1,5-diaryl-3-formazylglyoxylic acids with 2,3-diaminonaphthalene, followed by reductive splitting to yield imidazole derivatives . Substitutents on the aryl groups (e.g., electron-withdrawing groups) can reduce reaction yields due to steric hindrance, while electron-donating groups enhance reactivity. Solvent choice (e.g., chloroform for oxidative cyclization) and catalysts (e.g., lead tetraacetate) are critical for purity .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are essential. 1^1H-NMR at 300 MHz in DMSO-d6_6 resolves imidazole proton signals (δ 6.35–8.69 ppm), while HPLC with a C18 column ensures purity (>98%) . Mass spectrometry (MS) confirms molecular weight, and X-ray crystallography validates crystalline intermediates like tetrazolium chlorides .

Q. What initial bioactivity screening assays are recommended for this compound?

Use antiproliferative assays (e.g., HCT-116 cell line) with IC50_{50} as a primary metric. Compound 3 in showed IC50_{50} = 3.18 µM. Pair with fluorescence-based apoptosis assays (e.g., Annexin V staining) to confirm mechanistic pathways .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved antitumor efficacy?

Derivatives with electron-rich substituents (e.g., methoxy or hydroxyl groups) on the naphthoimidazole scaffold enhance DNA intercalation, as seen in 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones (IC50_{50} = 0.019 µM) . Computational docking (e.g., AutoDock Vina) predicts binding affinity to topoisomerase II, guiding rational modifications .

Q. What strategies mitigate poor solubility of naphthoimidazole derivatives in pharmacological studies?

Introduce hydrophilic moieties (e.g., morpholinoethyl or pyridinyl groups) without compromising planar aromaticity. PEGylation or nanoformulation (liposomes) improves bioavailability, as demonstrated in analogs from .

Q. How do reaction mechanisms for oxidative cyclization and reductive splitting impact byproduct formation?

Oxidative cyclization with lead tetraacetate in chloroform generates tetrazolium chlorides (4a-4f), while reductive splitting with H2_2S yields carbohydrazonamides (3a-3f). Byproducts like hydrates form during crystallization; control humidity and temperature to minimize them .

Q. How should researchers resolve contradictions in bioassay data across different cell lines?

Contradictory IC50_{50} values (e.g., HCT-116 vs. MCF-7) may arise from cell-specific uptake mechanisms. Use transporter inhibition assays (e.g., azide for energy-dependent uptake) and compare with methylamine transport studies in Hyphomicrobium X . Validate via CRISPR knockouts of suspected transporters .

Q. What toxicological profiling is critical before advancing this compound to in vivo studies?

Assess off-target effects using kinase profiling panels (e.g., Eurofins KinaseScan) and mitochondrial toxicity assays (Seahorse XF Analyzer). highlights hepatotoxicity in murine models, necessitating hepatic enzyme (ALT/AST) monitoring .

Q. How can microbial metabolism studies inform the compound’s environmental impact?

Investigate methylamine uptake in methylotrophs (e.g., Hyphomicrobium X), which degrade alkylamines via inducible transporters (Km_m ≈ 70–100 nM). Use 14^{14}C-labeled analogs to track biodegradation pathways and assess ecotoxicity .

Methodological Notes

  • Synthesis Optimization: Use gradient elution (HPLC) to isolate intermediates and reduce diastereomer formation .
  • Data Validation: Cross-reference NMR shifts with calculated spectra (e.g., ACD/Labs) to confirm regiochemistry .
  • Bioassay Design: Include positive controls (e.g., doxorubicin) and normalize IC50_{50} values to cell viability assays (MTT/PrestoBlue) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.